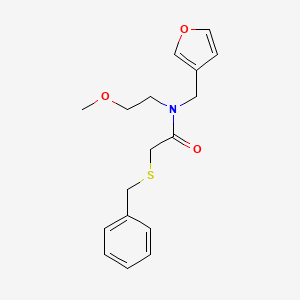

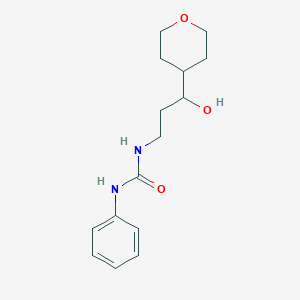

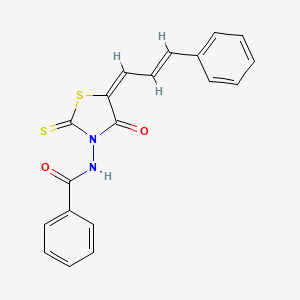

![molecular formula C20H23N5O3S B2552642 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 898622-49-6](/img/structure/B2552642.png)

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a derivative of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, which has been studied for its potential antiviral and virucidal activities. The core structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This ring is known for its versatility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates .

Synthesis Analysis

The synthesis of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involves multiple steps, including the formation of the triazole ring, followed by the introduction of the sulfanyl group. The structures of the synthesized compounds are typically confirmed using 1H NMR, IR, and elemental analysis. These methods ensure the correct assembly of the molecular framework and the proper placement of functional groups .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been analyzed using X-ray crystallography. This technique has revealed that the acetamidoacetamide moiety can adopt different conformations, influencing the overall shape of the molecule. The interplanar angles between amide groups can vary significantly, affecting the molecule's ability to form hydrogen bonds and its overall three-dimensional structure .

Chemical Reactions Analysis

While the specific chemical reactions of 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide are not detailed in the provided papers, the related compounds exhibit reactivity typical of amides and triazoles. These functionalities can participate in various chemical reactions, such as nucleophilic substitutions or additions, which can be utilized to further modify the compound or to study its interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of amide groups can lead to the formation of hydrogen bonds, which can affect solubility and melting points. The triazole ring can contribute to the compound's stability and its ability to interact with biological molecules. The substituents attached to the triazole ring, such as the methoxyphenyl and ethoxyphenyl groups, can further modulate the compound's lipophilicity and, consequently, its pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The compound has been synthesized through reactions involving organophosphorus compounds, showcasing the preparation of triazolo and triazaphosphopine derivatives. The structural elucidation of these derivatives has been achieved using a combination of chemical analysis and spectroscopic methods, including IR, 1H-NMR, and MS spectra, providing insights into their potential as building blocks for further chemical synthesis (Moustafa, 1999).

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of triazole derivatives, including those related to the chemical structure of interest. Novel 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against a range of microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibitory Activities

Research has also focused on the enzyme inhibitory activities of triazole derivatives. Compounds synthesized from 4-methoxybenzenesulfonyl chloride and various amines have been evaluated for their inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This research suggests potential applications in the development of therapeutic agents (Virk et al., 2018).

Anti-Cancer Activity

The compound's derivatives have been studied for their anti-cancer activities, particularly in the context of metal ion complexes with gold (III) and nickel (II). These complexes have shown promising cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy (Ghani & Alabdali, 2022).

Alkylation and Derivative Synthesis

Further research has explored the alkylation and synthesis of various derivatives of triazole thiols, demonstrating the versatility of this chemical framework in synthesizing a wide range of compounds with potential biological and pharmacological applications (Kaldrikyan et al., 2016).

Eigenschaften

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-3-28-17-10-6-15(7-11-17)22-19(26)13-29-20-24-23-18(25(20)21)12-14-4-8-16(27-2)9-5-14/h4-11H,3,12-13,21H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIIXSLTDLIYEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

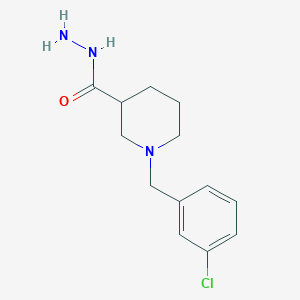

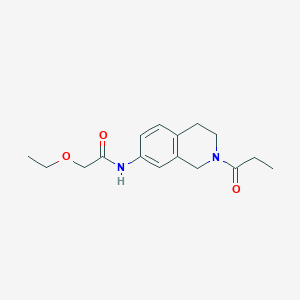

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)

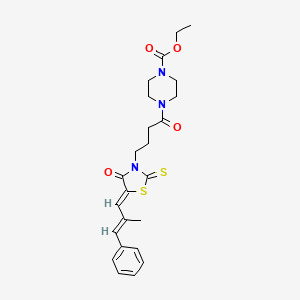

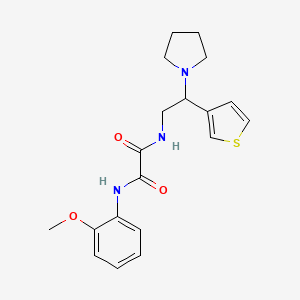

![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)

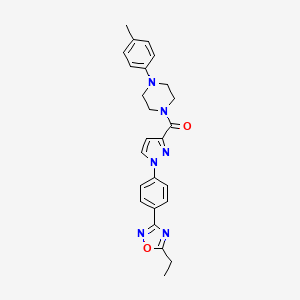

![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)